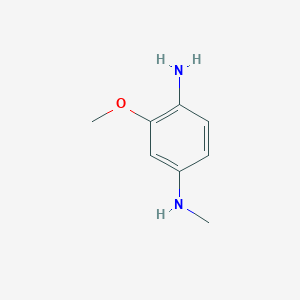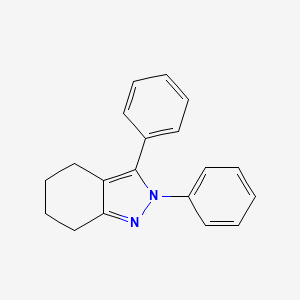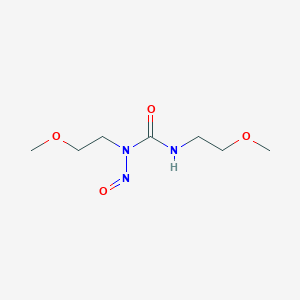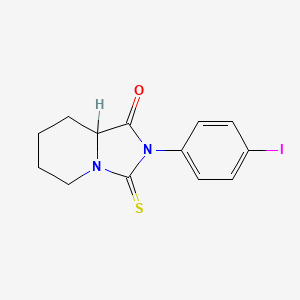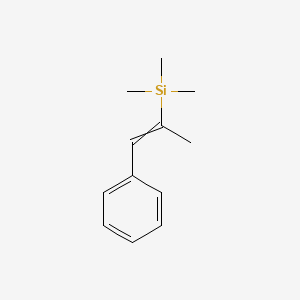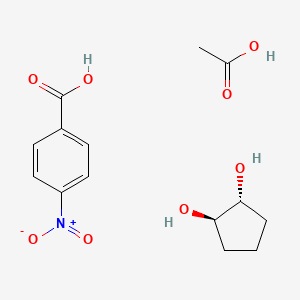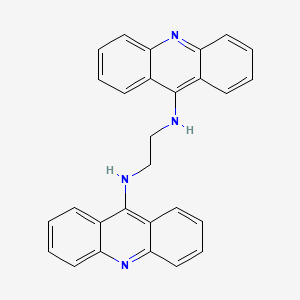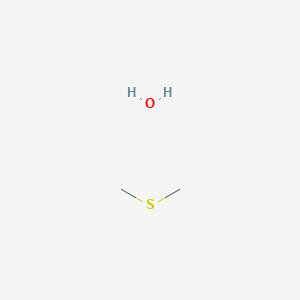
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-: is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-methylpropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO) and sulfuric acid (HSO) can introduce a nitro group to the benzene ring.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) to form carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Electrophilic Substitution: HNO/HSO for nitration.
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acids.
Reduction: Alkyl derivatives with reduced chloro groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the 3-chloro-1-methylpropyl group.
Benzene, 1-(3-chloro-1-methylpropyl)-: Lacks the methoxy group.
Uniqueness:
- The presence of both the 3-chloro-1-methylpropyl group and the methoxy group makes Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- unique in its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60249-25-4 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(4-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SKYCJQPITLYDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
